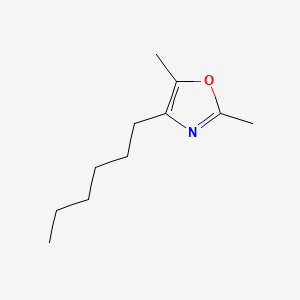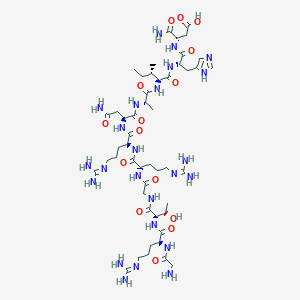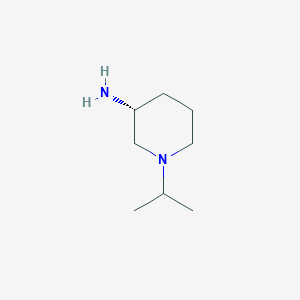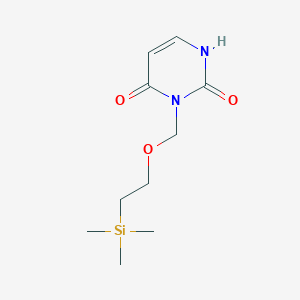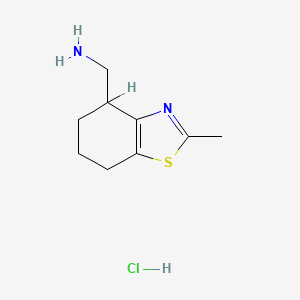![molecular formula C16H13NO3S B15364199 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This particular compound features a methylsulfonyl group attached to the phenyl ring, which significantly influences its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde typically involves multiple steps One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carboxylic acid.
Reduction: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-ol or 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-amine.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: Biologically, 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory conditions.
Medicine: In medicine, this compound is investigated for its anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various chemical processes.
Mécanisme D'action
The mechanism by which 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exerts its effects involves interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing cellular pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Indole-3-carbaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
4-(Methylsulfonyl)phenyl-1H-indole: Similar structure but different position of the methylsulfonyl group.
5-(Methylsulfonyl)phenyl-1H-indole-2-carbaldehyde: Different position of the aldehyde group.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde stands out due to its specific arrangement of functional groups, which influences its chemical behavior and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H13NO3S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
5-(4-methylsulfonylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c1-21(19,20)14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3 |
Clé InChI |
HAYXGDKKULZJRW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


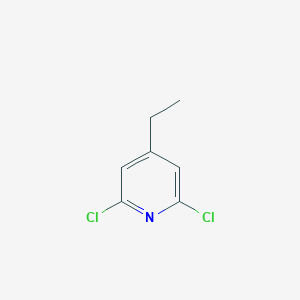

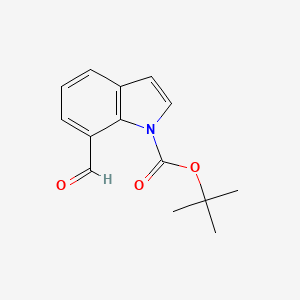
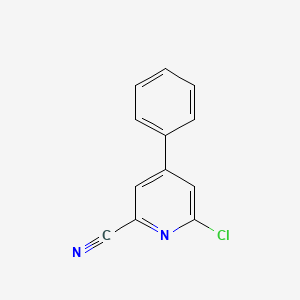
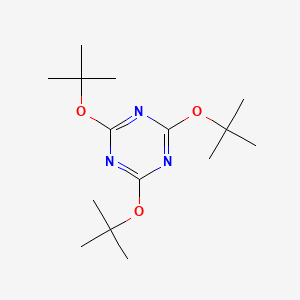
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)
